molecular formula C15H22O B041262 Xanthorrhizol CAS No. 30199-26-9

Xanthorrhizol

Cat. No. B041262
CAS RN: 30199-26-9
M. Wt: 218.33 g/mol
InChI Key: FKWGCEDRLNNZOZ-GFCCVEGCSA-N
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Description

Xanthorrhizol is isolated from the rhizome of Curcuma xanthorrhiza, a plant used traditionally in Indonesia for medicinal purposes. It is known for its antibacterial, anticancer, and anti-inflammatory activities. Xanthorrhizol has a molecular weight of 218 and exhibits a range of biological effects (Lee et al., 2008).

Synthesis Analysis

The total synthesis of xanthorrhizol has been achieved through a 6-step process starting from 3-methoxy-4-methyl-phenoacetone, with a Claisen-Johnson rearrangement as a key step (Du et al., 2011).

Molecular Structure Analysis

Xanthorrhizol is a bisabolane-type sesquiterpenoid. Its molecular structure has been the basis for the synthesis of various bisabolane sesquiterpenoids, demonstrating its complex and versatile chemical nature (Sirat et al., 2007).

Chemical Reactions and Properties

Xanthorrhizol can undergo dimerization using peroxidase enzymes, leading to the formation of new compounds with modified properties. This process involves the oxidation mechanism and radical formation (Hanafi et al., 2017).

Physical Properties Analysis

The specific physical properties of xanthorrhizol, such as melting point, solubility, and crystal structure, are not detailed in the available literature. However, its stability under various conditions like thermal treatments and different pH levels has been noted, particularly in relation to its antibacterial activity (Lee et al., 2008).

Chemical Properties Analysis

Xanthorrhizol exhibits strong antibacterial activity against various foodborne pathogens. It maintains its activity after exposure to high temperatures and different pH levels, suggesting a robust chemical structure (Lee et al., 2008). Also, its antiproliferative and apoptotic effects on various cancer cell lines indicate its significant interaction with biological molecules and pathways (Cheah et al., 2006).

Scientific Research Applications

  • Anti-Cancer Properties : Xanthorrhizol has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) in various types of cancers. For instance, it inhibits acute inflammation and skin carcinogenesis (Chung et al., 2007), induces apoptosis in HepG2 hepatoma cells (Handayani et al., 2007), and exhibits anti-metastatic potential in mouse lung metastasis models (Choi et al., 2004).

  • Antimicrobial and Antifungal Effects : Xanthorrhizol demonstrates strong antimicrobial and antifungal activities. It's effective against Candida albicans biofilms and foodborne pathogens, suggesting its potential as a natural preservative and in treating candidiasis (Rukayadi et al., 2006; Rukayadi & Hwang, 2013; Lee et al., 2008).

  • Neuroprotective and Anti-Inflammatory Effects : Xanthorrhizol has shown neuroprotective effects and potential for treating Alzheimer's disease-related ROS (Reactive Oxygen Species) and inflammation (Lim et al., 2005).

  • Cardiovascular Applications : It can induce endothelium-independent relaxation of rat thoracic aorta, potentially useful for cardiovascular health (Campos et al., 2000).

  • Dental Health : Xanthorrhizol has shown significant inhibition of caries-causing bacteria, suggesting its use in the prevention of dental caries (Khalid et al., 2021).

  • Potential Therapeutic Drug : It has a wide range of biological activities and targets multiple proteins and pathways, indicating its potential as a therapeutic drug (Shahid et al., 2021).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Since many synthetic drugs possess toxic side effects and are unable to support the increasing prevalence of disease, there is significant interest in developing natural product as new therapeutics . Xanthorrhizol is a very potent natural bioactive compound that could fulfil the current need for new drug discovery .

properties

IUPAC Name

2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGCEDRLNNZOZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184290
Record name (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthorrhizol

CAS RN

30199-26-9
Record name Xanthorrhizol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30199-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol
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Record name (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-(1,5-dimethyl-4-hexenyl)-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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